molecular formula C17H14BrN5O4 B11060440 2-(5-{4-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]phenyl}-2H-tetrazol-2-yl)acetamide

2-(5-{4-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]phenyl}-2H-tetrazol-2-yl)acetamide

Cat. No.: B11060440
M. Wt: 432.2 g/mol
InChI Key: OINRFRHGMPFNFX-UHFFFAOYSA-N
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Description

2-(5-{4-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]phenyl}-2H-tetrazol-2-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a brominated benzodioxole, a tetrazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{4-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]phenyl}-2H-tetrazol-2-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(5-{4-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]phenyl}-2H-tetrazol-2-yl)acetamide can undergo various types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Debrominated derivatives.

    Substitution: Methoxy or thiol substituted derivatives.

Mechanism of Action

The mechanism of action of 2-(5-{4-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]phenyl}-2H-tetrazol-2-yl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-{4-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]phenyl}-2H-tetrazol-2-yl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity not found in simpler analogs.

Properties

Molecular Formula

C17H14BrN5O4

Molecular Weight

432.2 g/mol

IUPAC Name

2-[5-[4-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]phenyl]tetrazol-2-yl]acetamide

InChI

InChI=1S/C17H14BrN5O4/c18-13-6-15-14(26-9-27-15)5-11(13)8-25-12-3-1-10(2-4-12)17-20-22-23(21-17)7-16(19)24/h1-6H,7-9H2,(H2,19,24)

InChI Key

OINRFRHGMPFNFX-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)COC3=CC=C(C=C3)C4=NN(N=N4)CC(=O)N)Br

Origin of Product

United States

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